Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-

Vue d'ensemble

Description

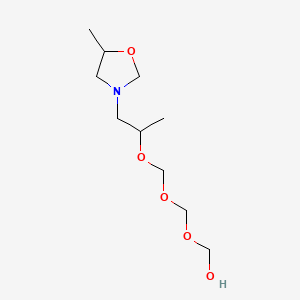

Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- is a useful research compound. Its molecular formula is C10H21NO5 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

The exact mass of the compound Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methanol, specifically the compound known as Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-, is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . It appears as a clear yellow liquid with a pungent odor and is often used in various chemical formulations and applications. The specific structure allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₅ |

| Appearance | Clear yellow liquid |

| Odor | Pungent |

| Solubility | Soluble in organic solvents |

Enzymatic Activation

Research indicates that methanol can be activated by certain microorganisms through enzymatic mechanisms. A notable study focused on the methanol-activating MtaBC complex from Methanosarcina barkeri. This complex demonstrates the capability to cleave the C-O bond of methanol, which is crucial for its biological activation. The structure of the MtaBC complex reveals a unique zinc-binding motif that plays a significant role in this process .

Implications for Metabolism

The enzymatic cleavage of methanol may lead to various metabolic pathways, including its conversion into more complex molecules that can participate in cellular processes. The implications of these pathways are significant for understanding how methanol derivatives might be utilized or transformed within biological systems.

Toxicity and Safety Profile

While methanol itself is known for its toxic effects at high concentrations, studies on its derivatives suggest varying biological activities. For instance, the compound's interaction with cellular mechanisms may lead to both beneficial and harmful effects depending on concentration and exposure duration.

Case Study 1: Toxicological Assessment

A study assessing the toxicity of methanol derivatives found that at lower concentrations, certain derivatives exhibited protective effects against oxidative stress in cellular models. However, at higher concentrations, they induced cytotoxicity. This duality underscores the importance of dosage in determining biological outcomes .

Pharmacological Potential

Recent investigations into methanol derivatives have suggested potential pharmacological applications. For example, some studies have explored their use as solvents or carriers in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients.

Future Research Directions

Given the complexity of methanol's biological activity, future research should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Exploring potential therapeutic uses in drug development and formulation.

- Safety Evaluations : Comprehensive toxicological assessments to better understand safety profiles across different concentrations.

Table 2: Future Research Focus Areas

| Research Area | Description |

|---|---|

| Mechanistic Studies | Investigate molecular interactions and pathways |

| Therapeutic Applications | Explore uses in drug development |

| Safety Evaluations | Assess toxicity across various concentrations |

Applications De Recherche Scientifique

Catalytic Applications

1. Methanol Synthesis from CO2

Recent advancements have showcased the potential of methanol production through carbon dioxide (CO2) hydrogenation. Researchers at Tokyo Institute of Technology developed innovative catalysts that enhance methanol yield by encapsulating copper nanoparticles within porous silicate crystals. This method improves catalytic activity by preventing thermal aggregation of copper particles, thus facilitating more efficient methanol synthesis at lower temperatures .

2. Conversion of Methane to Methanol

A significant breakthrough involves converting methane directly into methanol using a novel metal-organic framework (MOF) catalyst. This process operates under ambient conditions and utilizes visible light to activate methane and oxygen, resulting in high selectivity for methanol without undesirable by-products. The research indicates that this method could revolutionize how methane is utilized, making it a valuable feedstock for methanol production .

3. Room Temperature Methanol Production

Cardiff University researchers developed a catalyst that allows for the conversion of methane and oxygen into methanol at room temperature without external energy sources. This sustainable method represents a significant advancement in catalytic processes and could lead to greener industrial practices for methanol synthesis .

Environmental Applications

1. Renewable Energy Sources

Methanol's role as a renewable energy source is becoming increasingly important. The conversion of CO2 into methanol using biomimetic organic hydrides showcases an artificial approach to photosynthesis, where light energy is harnessed to produce liquid fuels. This method not only contributes to energy sustainability but also helps mitigate greenhouse gas emissions by recycling CO2 .

Chemical Synthesis

1. Use as a Solvent and Intermediate

Methanol is widely used as a solvent in chemical reactions and as an intermediate in the synthesis of various chemicals, including formaldehyde and acetic acid. The specific compound discussed may serve as a functional group in formulations aimed at enhancing solubility or reactivity in chemical processes .

Case Studies

Propriétés

IUPAC Name |

1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-yloxymethoxymethoxymethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c1-9-3-11(5-15-9)4-10(2)16-8-14-7-13-6-12/h9-10,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSIBHBYAIWDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CO1)CC(C)OCOCOCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034721 | |

| Record name | Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid with a pungent odor; End-use product formulated as soluble concentrate/liquid; [Reference #1] | |

| Record name | Nuosept 145 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97553-90-7 | |

| Record name | Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097553907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (((1-Methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[[1-Methyl-2-(5-methyl-3-oxazolidinyl)ethoxy]methoxy]methoxy]methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78T1JQV6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.